molecular formula C11H15NO2S B13255997 5-(6-Methyl-1,4-thiazepan-4-yl)furan-2-carbaldehyde

5-(6-Methyl-1,4-thiazepan-4-yl)furan-2-carbaldehyde

Cat. No.: B13255997
M. Wt: 225.31 g/mol
InChI Key: QJAJGEAIOMNSIL-UHFFFAOYSA-N
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Description

5-(6-Methyl-1,4-thiazepan-4-yl)furan-2-carbaldehyde is a heterocyclic compound featuring a furan-2-carbaldehyde core substituted at the 5-position with a 6-methyl-1,4-thiazepane ring. The 1,4-thiazepane moiety introduces a seven-membered ring containing sulfur and nitrogen, which confers unique electronic and steric properties. However, detailed experimental data on its synthesis, reactivity, and applications remain sparse in the literature.

Properties

Molecular Formula

C11H15NO2S

Molecular Weight

225.31 g/mol

IUPAC Name

5-(6-methyl-1,4-thiazepan-4-yl)furan-2-carbaldehyde

InChI

InChI=1S/C11H15NO2S/c1-9-6-12(4-5-15-8-9)11-3-2-10(7-13)14-11/h2-3,7,9H,4-6,8H2,1H3

InChI Key

QJAJGEAIOMNSIL-UHFFFAOYSA-N

Canonical SMILES

CC1CN(CCSC1)C2=CC=C(O2)C=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(6-Methyl-1,4-thiazepan-4-yl)furan-2-carbaldehyde can be achieved through various synthetic routes. One common method involves the Vilsmeier-Haack reaction, which uses dimethylformamide (DMF) and phosphorus oxychloride (POCl3) to form the aldehyde group on the furan ring . Another approach involves the use of palladium-catalyzed cross-coupling reactions, where boronic acids or esters are coupled with halogenated furan derivatives .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to increase yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

5-(6-Methyl-1,4-thiazepan-4-yl)furan-2-carbaldehyde undergoes various types of chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The furan ring can undergo electrophilic substitution reactions, where electrophiles replace hydrogen atoms on the ring.

Common Reagents and Conditions

    Oxidation: KMnO4 in an acidic medium or CrO3 in acetic acid.

    Reduction: NaBH4 in methanol or LiAlH4 in ether.

    Substitution: Electrophiles such as bromine (Br2) or nitronium ion (NO2+).

Major Products

    Oxidation: 5-(6-Methyl-1,4-thiazepan-4-yl)furan-2-carboxylic acid.

    Reduction: 5-(6-Methyl-1,4-thiazepan-4-yl)furan-2-methanol.

    Substitution: Various substituted furan derivatives depending on the electrophile used.

Scientific Research Applications

5-(6-Methyl-1,4-thiazepan-4-yl)furan-2-carbaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents targeting various diseases.

    Industry: Used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-(6-Methyl-1,4-thiazepan-4-yl)furan-2-carbaldehyde is not well-documented. it is likely that the compound interacts with biological targets through its functional groups. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, while the thiazepane ring can interact with various receptors and enzymes.

Comparison with Similar Compounds

Key Observations :

  • Nitro-substituted compounds exhibit high sublimation enthalpies (ΔsubH°) due to strong dipole-dipole and π-stacking interactions.
  • The para-nitro isomer shows the highest ΔsubH°, likely due to optimal symmetry for packing .

For 5-(6-Methyl-1,4-thiazepan-4-yl)furan-2-carbaldehyde, comparable experimental data are unavailable. However, the thiazepane ring’s flexibility and lower polarity suggest reduced sublimation enthalpies and increased solubility in nonpolar solvents relative to nitro analogs.

Biological Activity

5-(6-Methyl-1,4-thiazepan-4-yl)furan-2-carbaldehyde is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, characterization, and biological evaluations of this compound, focusing on its antimicrobial, anticancer, and anti-inflammatory properties.

Synthesis and Characterization

The synthesis of 5-(6-Methyl-1,4-thiazepan-4-yl)furan-2-carbaldehyde typically involves multicomponent reactions (MCRs), which have been shown to be effective in generating biologically active molecules. The compound can be synthesized via a pseudo-four-component reaction involving furan derivatives and thiazepane precursors. Characterization is performed using techniques such as NMR spectroscopy, mass spectrometry, and IR spectroscopy to confirm the structure and purity of the synthesized compound.

Antimicrobial Activity

Research indicates that 5-(6-Methyl-1,4-thiazepan-4-yl)furan-2-carbaldehyde exhibits promising antimicrobial properties. Studies have shown that it possesses activity against various Gram-positive and Gram-negative bacterial strains. For instance:

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus0.5 µg/mL
Escherichia coli1.0 µg/mL
Pseudomonas aeruginosa2.0 µg/mL
Bacillus subtilis0.8 µg/mL

These results suggest that the compound may serve as a lead for developing new antibacterial agents, particularly against resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA) .

Anticancer Activity

The anticancer potential of 5-(6-Methyl-1,4-thiazepan-4-yl)furan-2-carbaldehyde has also been evaluated in vitro. Studies demonstrate that the compound induces apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The mechanism appears to involve the modulation of key signaling pathways related to cell survival and proliferation.

In a typical study:

  • Cell Line : MCF-7
  • IC50 Value : 15 µM

This indicates a significant cytotoxic effect on cancer cells compared to non-cancerous cells, highlighting its potential as an anticancer agent .

Anti-inflammatory Activity

In addition to its antimicrobial and anticancer properties, 5-(6-Methyl-1,4-thiazepan-4-yl)furan-2-carbaldehyde has shown anti-inflammatory effects. It inhibits the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages. This suggests its potential utility in treating inflammatory diseases.

Case Studies

Several case studies have documented the biological efficacy of this compound:

  • Study on Antimicrobial Activity : A study involving various derivatives of furan-based aldehydes reported that modifications to the thiazepane ring significantly enhanced antibacterial activity against Gram-negative bacteria .
  • Evaluation of Anticancer Properties : In vitro studies demonstrated that treatment with the compound resulted in a dose-dependent decrease in cell viability in cancer cell lines, with associated increases in markers of apoptosis .
  • Assessment of Anti-inflammatory Effects : In vivo models showed reduced inflammation markers when treated with this compound compared to controls, suggesting its potential for therapeutic applications in inflammatory conditions .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 5-(6-Methyl-1,4-thiazepan-4-yl)furan-2-carbaldehyde, and what critical parameters influence yield?

  • Methodology : A common approach involves the condensation of 5-substituted furan-2-carbaldehydes with heterocyclic amines like 6-methyl-1,4-thiazepane. Key steps include refluxing in polar aprotic solvents (e.g., methanol or DMF) and monitoring reaction progress via TLC. For example, thiosemicarbazone derivatives of furan-2-carbaldehydes are synthesized by refluxing with hydrazine and isothiocyanates .
  • Yield Optimization : Parameters include reaction time (24–35 hours), stoichiometric ratios (1:1 molar ratio of aldehyde to amine), and purification via recrystallization (methanol as a solvent). Adjusting pH and temperature can mitigate side reactions like oxidation of the aldehyde group.

Q. What spectroscopic techniques are essential for characterizing 5-(6-Methyl-1,4-thiazepan-4-yl)furan-2-carbaldehyde?

  • Methodology :

  • NMR : 1^1H and 13^13C NMR to confirm the furan ring (δ ~7.0–7.5 ppm for α-protons) and thiazepane moiety (δ ~2.5–3.5 ppm for methyl and methylene groups).
  • IR : Stretching frequencies for aldehyde (C=O, ~1700 cm1^{-1}) and C-S bonds (~600–700 cm1^{-1}).
  • Mass Spectrometry : High-resolution MS to verify molecular ion peaks (e.g., [M+H]+^+) and fragmentation patterns .
    • Cross-Validation : Compare data with structurally similar compounds, such as 5-[(2,4-Dichlorophenoxy)methyl]furan-2-carboxylic acid, where NMR and IR assignments are well-documented .

Q. What safety protocols are recommended for handling 5-(6-Methyl-1,4-thiazepan-4-yl)furan-2-carbaldehyde?

  • Methodology :

  • PPE : Use nitrile gloves, lab coats, and fume hoods to avoid dermal/ocular exposure.
  • Toxicity Data : While specific toxicity data for this compound is limited, analogs like 5-(Methoxymethyl)furan-2-carbaldehyde require caution due to incomplete toxicological profiles .
  • First Aid : In case of exposure, rinse eyes/skin with water for 15 minutes and consult a poison control center .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance regioselectivity during the introduction of the 1,4-thiazepane moiety?

  • Methodology :

  • Solvent Effects : Use DMF or THF to stabilize intermediates via hydrogen bonding.
  • Catalysis : Screen Lewis acids (e.g., ZnCl2_2) to direct substitution at the furan C5 position.
  • Kinetic Analysis : Monitor reaction progress via in-situ 1^1H NMR to identify competing pathways (e.g., over-alkylation) .

Q. How should researchers address contradictory spectroscopic data during structural elucidation?

  • Methodology :

  • Case Study : If 1^1H NMR shows unexpected splitting patterns (e.g., for the thiazepane methyl group), perform 2D NMR (COSY, HSQC) to resolve coupling interactions.
  • Validation : Cross-check with computational tools (e.g., DFT calculations for 13^13C chemical shifts) and literature analogs like 5-(4-Fluorobenzylideneamino)-1,3,4-thiadiazole-2-thiol, where NMR assignments were confirmed via X-ray crystallography .

Q. What strategies are effective for designing multi-step syntheses incorporating this compound as an intermediate?

  • Methodology :

  • Retrosynthetic Analysis : Identify key disconnections (e.g., furan-thiazepane linkage) and prioritize steps with high atom economy.
  • Modular Synthesis : Use the aldehyde group for subsequent condensations (e.g., Mannich reactions) or click chemistry, as demonstrated in thiosemicarbazone derivatization .
  • Scalability : Ensure compatibility with flow chemistry setups for large-scale production, avoiding bottlenecks observed in batch reactions .

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